8-(2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(2-Methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a structurally complex purine derivative with a fused imidazo[2,1-f]purine core. Key structural features include:
- 8-position: 2-methoxyphenyl substituent, contributing to aromatic π-π interactions.
- N1: Methyl group, enhancing metabolic stability.
- 7-position: Phenyl group, modulating steric and electronic properties.
Its synthesis involves cyclization under acidic conditions (e.g., H₂SO₄ reflux), yielding a 67% isolated yield .
Properties
CAS No. |
886897-18-3 |
|---|---|
Molecular Formula |
C24H21N5O4 |
Molecular Weight |
443.463 |
IUPAC Name |
6-(2-methoxyphenyl)-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H21N5O4/c1-15(30)13-28-22(31)20-21(26(2)24(28)32)25-23-27(20)14-18(16-9-5-4-6-10-16)29(23)17-11-7-8-12-19(17)33-3/h4-12,14H,13H2,1-3H3 |
InChI Key |
UJKFKKMYBWOZEL-UHFFFAOYSA-N |
SMILES |
CC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4OC)C5=CC=CC=C5)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
8-(2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the purine derivative class. Its structure suggests potential interactions with various biological targets, making it a candidate for pharmacological research. This article explores its biological activities, including anticancer properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C22H24N4O3
- Molecular Weight : 405.45 g/mol
- Functional Groups : Methoxy, oxopropyl, and imidazo[2,1-f]purine core.
The biological activity of this compound is thought to involve several mechanisms:
- Apoptosis Induction : Similar compounds have shown the ability to induce apoptosis in cancer cell lines by activating intrinsic pathways.
- Cell Cycle Regulation : The compound may interfere with cell cycle progression, leading to growth inhibition in tumor cells.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cancer progression or inflammation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (breast) | 25.72 ± 3.95 | Apoptosis induction |
| U87 (glioblastoma) | 45.2 ± 13.0 | Cell cycle arrest |
| K562 (leukemia) | 14.1 | Topoisomerase inhibition |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Anti-inflammatory Activity
The compound has shown potential in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
Neuropharmacological Effects
Preliminary studies suggest that it may also exhibit antidepressant and anxiolytic properties, acting on serotonin receptors:
| Receptor Type | Affinity |
|---|---|
| 5-HT1A | High |
| 5-HT7 | Moderate |
Case Studies
Several studies have highlighted the biological activities of this compound:
- Study on MCF Cell Lines : A study demonstrated that treatment with the compound resulted in significant apoptosis in MCF cell lines when administered daily over a specified period .
- In Vivo Tumor Growth Suppression : In animal models bearing tumors, administration of the compound led to reduced tumor growth rates compared to control groups .
- Neuropharmacological Testing : In forced swim tests conducted on mice, the compound showed significant antidepressant-like effects compared to standard anxiolytics like diazepam .
Comparison with Similar Compounds
Key Observations :
- 8-position modifications : The 2-methoxyphenyl group in the target compound offers distinct electronic effects compared to 4-fluorophenyl or alkyl chains (e.g., butyl ). Chlorine substitution (as in ) may enhance lipophilicity and halogen bonding.
- Synthetic yields : The target compound’s 67% yield surpasses lower-yielding analogs (e.g., 15% for compound 46 in ), suggesting optimized reaction conditions.
Key Research Findings and Implications
Substituent-Driven Solubility : The 2-oxopropyl group in the target compound may improve aqueous solubility compared to methyl or methoxyethyl analogs, critical for bioavailability .
Activity Trade-offs : Bulkier 8-substituents (e.g., biphenyl ) enhance receptor affinity but reduce metabolic stability. The target compound’s 2-methoxyphenyl balances these factors.
Kinase Selectivity : Position 7 modifications (e.g., phenyl vs. 2'-methyl-4'-hydroxyphenyl ) influence kinase isoform specificity, warranting further exploration.
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and how is structural confirmation performed?
- Methodological Answer : The synthesis typically involves multi-step functionalization of xanthine or imidazopurine-dione cores. Key steps include:
Nucleophilic substitution at the 8-position using 2-methoxyphenyl groups (e.g., bromo intermediates reacting with aryl thiols or amines) .
Alkylation at the 3-position with 2-oxopropyl groups, often via propyl halides or ketone-containing reagents.
Q. Spectral confirmation :
- 1H/13C NMR : Assigns substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; phenyl protons at δ 7.2–7.6 ppm) .
- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and methoxy groups (~1250 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., HRMS-ESI for exact mass matching) .
Q. What spectroscopic methods are recommended for characterizing this compound?
- Methodological Answer : A combination of techniques ensures structural fidelity:
- 1H/13C NMR : Resolves aromatic protons and substituent connectivity. For example, the imidazo[2,1-f]purine core shows distinct peaks for methyl groups (~δ 3.3 ppm) and carbonyl carbons (~δ 160–170 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., ketone C=O at ~1715 cm⁻¹) .
- UV-Vis Spectroscopy : Detects π→π* transitions in aromatic systems (λmax ~260–280 nm) .
- Elemental Analysis : Validates empirical formula (e.g., C, H, N content within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can computational tools assist in predicting biological activity and drug-likeness?
- Methodological Answer : Platforms like Chemicalize.org (ChemAxon) analyze:
- Lipinski’s Rule of Five : Assess solubility (LogP <5), molecular weight (<500 Da), and hydrogen bonding .
- Pharmacophore Mapping : Identifies potential binding motifs (e.g., methoxyphenyl groups for receptor interactions) .
- Docking Simulations : Predicts affinity for adenosine receptors (common xanthine targets) using AutoDock Vina or Schrödinger .
- ADMET Prediction : Evaluates toxicity and metabolic stability via tools like SwissADME .
Q. What statistical experimental design (DoE) approaches optimize synthesis yield and purity?
- Methodological Answer : Response Surface Methodology (RSM) is effective:
Factor Screening : Identifies critical variables (e.g., temperature, solvent ratio, catalyst loading) via fractional factorial design .
Central Composite Design : Optimizes conditions (e.g., 70°C, DMF solvent, 1.2 eq. nucleophile) to maximize yield (>85%) and HPLC purity (>98%) .
Contour Plots : Visualize interactions between factors (e.g., solvent polarity vs. reaction time) .
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer : A feedback loop integrates both approaches:
Re-evaluate Force Fields : Adjust parameters in docking simulations (e.g., solvation effects) if experimental IC50 values deviate .
Validate Assay Conditions : Ensure target receptors (e.g., A2A adenosine) are expressed in relevant cell lines .
Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 1,3-dimethylxanthine derivatives) to identify outliers .
Q. What advanced methodologies enhance derivative development (e.g., AI, automation)?
- Methodological Answer : Emerging strategies include:
- AI-Driven Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict feasible pathways for functionalizing the imidazo[2,1-f]purine core .
- High-Throughput Screening (HTS) : Robotics test >1,000 reaction conditions (e.g., Pd-catalyzed couplings) in parallel .
- Smart Laboratories : AI adjusts parameters (e.g., pH, temp) in real-time using spectral feedback (e.g., in situ IR monitoring) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
